molecular formula C9H20N2 B13536261 N-ethyl-N,4-dimethylpiperidin-4-amine

N-ethyl-N,4-dimethylpiperidin-4-amine

Cat. No.: B13536261
M. Wt: 156.27 g/mol
InChI Key: JVHDERIWAUVCON-UHFFFAOYSA-N
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Description

N-ethyl-N,4-dimethylpiperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of an ethyl group and two methyl groups attached to the nitrogen and the fourth carbon of the piperidine ring, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N,4-dimethylpiperidin-4-amine typically involves the reaction of 4-piperidone with ethylamine and dimethylamine. One common method includes the following steps:

    Starting Material: 4-piperidone is used as the starting material.

    Reaction with Ethylamine: The 4-piperidone is reacted with ethylamine under controlled conditions to introduce the ethyl group.

    Reaction with Dimethylamine: The intermediate product is then reacted with dimethylamine to introduce the two methyl groups on the nitrogen atom.

The reaction conditions often involve the use of solvents such as methanol and the presence of reducing agents like sodium cyanoborohydride to facilitate the reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N,4-dimethylpiperidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or methyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while reduction can produce secondary amines .

Scientific Research Applications

N-ethyl-N,4-dimethylpiperidin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-ethyl-N,4-dimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various physiological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylpiperidin-4-amine: This compound is structurally similar but lacks the ethyl group.

    N-Ethylpiperidin-4-amine: This compound has an ethyl group but lacks the two methyl groups on the nitrogen atom.

Uniqueness

N-ethyl-N,4-dimethylpiperidin-4-amine is unique due to the presence of both an ethyl group and two methyl groups, which can influence its chemical reactivity and biological activity. This combination of substituents can result in distinct properties and applications compared to its similar compounds .

Properties

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

N-ethyl-N,4-dimethylpiperidin-4-amine

InChI

InChI=1S/C9H20N2/c1-4-11(3)9(2)5-7-10-8-6-9/h10H,4-8H2,1-3H3

InChI Key

JVHDERIWAUVCON-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1(CCNCC1)C

Origin of Product

United States

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